7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Overview
Description
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound with the molecular formula C10H13ClN2. It belongs to the class of benzodiazepines, which are known for their psychoactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the acylation of 4-chloroaniline with succinic anhydride, followed by an intramolecular Friedel-Crafts reaction to form the benzodiazepine core. The final product is obtained through reduction and de-ketalation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications due to its psychoactive properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with the central nervous system. It binds to specific receptors in the brain, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This leads to its psychoactive effects, including sedation and anxiolysis .
Comparison with Similar Compounds
Similar Compounds
Tolvaptan: A vasopressin V2 receptor antagonist used to treat hyponatremia.
Evacetrapib: A cholesteryl ester transfer protein (CETP) inhibitor used in cardiovascular disease.
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.
Uniqueness
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is unique due to its specific chemical structure and psychoactive properties. Unlike other benzodiazepines, it has a distinct substitution pattern that influences its pharmacological profile .
Properties
IUPAC Name |
7-chloro-1-methyl-2,3,4,5-tetrahydro-1,5-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13-6-2-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRMZRSVQHOTSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183931 | |
Record name | 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-61-3 | |
Record name | 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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